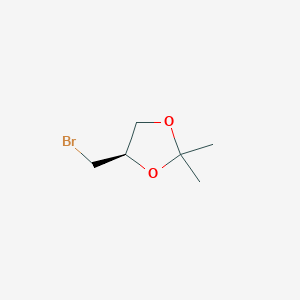

2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE

Übersicht

Beschreibung

2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE is an organic compound with a unique structure that includes a bromomethyl group attached to a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE typically involves the bromomethylation of 2,2-dimethyl-1,3-dioxolane. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

- (4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane

- (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane

Uniqueness

2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

2,2-Dimethyl-4(R)-4-bromomethyl-1,3-dioxalane is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula: C₆H₁₁BrO₂

- Molecular Weight: 195.05 g/mol

- CAS Number: 14437-87-7

- Density: 1.4 ± 0.1 g/cm³

- Boiling Point: Approximately 192.2 °C at 760 mmHg

- Flash Point: 74.8 °C

Synthesis Methods

The synthesis of this compound typically involves the bromomethylation of dioxolane derivatives. Various methodologies have been reported in literature, including the use of N,N-dimethylformamide (DMF) as a solvent and sodium hydride as a base, leading to high yields of the desired compound .

Example Reaction Conditions:

- Reactants: 4-chloroquinolin-2(1H)-one and sodium hydride.

- Solvent: DMF.

- Temperature: Stirred at room temperature followed by heating to 90°C.

- Yield: Approximately 93.6% after purification .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that dioxolane derivatives can possess significant antimicrobial properties against various bacterial strains. The bromomethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .

Anticancer Potential

Recent investigations into dioxolane-based compounds have highlighted their potential as anticancer agents. For instance, derivatives have been tested for their ability to inhibit cell proliferation in human cancer cell lines. The presence of the bromomethyl group is believed to contribute to the modulation of cellular pathways involved in apoptosis and cell cycle regulation .

Case Studies

Eigenschaften

IUPAC Name |

(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPZKFNSQYCIPP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.